2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a phenyl group, and a chlorobenzyl oxime group
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime”, are often involved in interactions with various receptors in the body, particularly in the central nervous system. They may act as agonists or antagonists for these receptors, influencing their activity .
Mode of Action
The specific mode of action would depend on the target receptor. For example, if the compound acts as an antagonist at a certain receptor, it would bind to the receptor and prevent its activation, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets neurotransmitter receptors, it could influence neurotransmission and related pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for instance, are generally well absorbed and can cross the blood-brain barrier. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound inhibits a certain receptor, it could lead to decreased cellular responses to the ligand of that receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, extreme pH or temperature could potentially degrade the compound or reduce its activity .
Preparation Methods
The synthesis of 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the benzylpiperazine moiety: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Oxime formation: The final step involves the reaction of the ketone intermediate with hydroxylamine hydrochloride and 4-chlorobenzyl chloride to form the oxime derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.
Chemical Reactions Analysis
2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in research exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
4-benzylpiperidine:
N-arylpiperazine derivatives: These compounds are studied for their pharmacological activities, including their effects on neurotransmitter systems.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit various biological activities, such as antiproliferative and antimicrobial effects.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methoxy]-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c27-25-13-11-23(12-14-25)21-31-28-26(24-9-5-2-6-10-24)20-30-17-15-29(16-18-30)19-22-7-3-1-4-8-22/h1-14H,15-21H2/b28-26+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRDOURQCAQITO-BYCLXTJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=NOCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C/C(=N\OCC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.